4-((p-Hydroxyphenyl)azo)anisole

Descripción

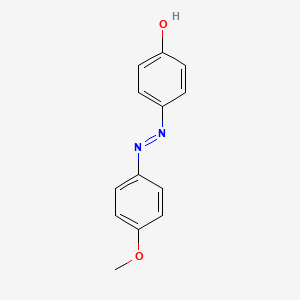

Chemical Structure: 4-((p-Hydroxyphenyl)azo)anisole (CAS 2496-25-5) is an azo compound comprising two aromatic rings connected by an azo (-N=N-)-group. The para-hydroxyphenyl group (C₆H₄OH) and para-methoxyphenyl group (C₆H₄OCH₃) are positioned in the para configuration, giving the molecule distinct electronic and steric properties . Molecular Formula: C₁₃H₁₂N₂O₂. Key Synonyms:

- 4-Hydroxy-4'-methoxyazobenzene

- Phenol, 4-[(4-methoxyphenyl)azo]-

- NSC 3289

Azo compounds are widely used as dyes, pigments, and intermediates in pharmaceuticals due to their strong chromophores and tunable electronic properties. The hydroxyl and methoxy substituents in this compound enhance solubility in polar solvents and enable hydrogen bonding, which is critical for applications in materials science and coordination chemistry .

Propiedades

IUPAC Name |

4-[(4-methoxyphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-13-8-4-11(5-9-13)15-14-10-2-6-12(16)7-3-10/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFGJDSWBHPXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287810 | |

| Record name | 4-[2-(4-Methoxyphenyl)diazenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2496-25-5 | |

| Record name | 4-[2-(4-Methoxyphenyl)diazenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2496-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, p-((p-methoxyphenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[2-(4-Methoxyphenyl)diazenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 4-((p-Hydroxyphenyl)azo)anisole typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds . The classical methods for the synthesis of azo compounds include:

Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds.

Mills Reaction: This reaction occurs between aromatic nitroso derivatives and anilines.

Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.

Análisis De Reacciones Químicas

4-((p-Hydroxyphenyl)azo)anisole undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group on the phenyl ring directs the substitution to the ortho and para positions.

Nucleophilic Aromatic Substitution: This reaction involves the replacement of a substituent in the aromatic ring by a nucleophile.

Oxidation and Reduction: The azo group (-N=N-) can undergo reduction to form amines or oxidation to form azoxy compounds.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Staining

Overview : One of the primary applications of 4-((p-Hydroxyphenyl)azo)anisole is in biological staining. It serves as a valuable tool in histology and cytology for detecting lipids and triglycerides within cells and tissues.

Mechanism of Action : The compound binds to lipid droplets due to its hydrophobic nature, allowing it to penetrate cell membranes. This results in a distinct red staining of lipid-rich areas, facilitating visualization under a microscope. The staining process is irreversible, ensuring that the dye remains within the lipid droplets even after washing with solvents.

Case Study : A study demonstrated the efficacy of 4-((p-Hydroxyphenyl)azo)anisole in staining bacterial cells with lipid-rich membranes, highlighting its potential in microbiological applications.

Microbiology

Overview : In microbiology, this azo dye is utilized for staining purposes to enhance the visibility of microbial cells, particularly those with lipid-rich membranes.

Application : The compound can be used to differentiate between various types of bacteria based on their membrane composition, aiding in the identification and study of microbial communities.

Food Science

Overview : 4-((p-Hydroxyphenyl)azo)anisole finds applications in food science, particularly in assessing lipid content in food products.

Application : It can be employed as a colorimetric indicator for determining fat content in various food items, thus contributing to quality control processes within the food industry.

Material Science

Overview : The compound is also significant in material science due to its properties related to light responsiveness.

Applications :

- Optical Data Storage : Its ability to undergo efficient cis-trans isomerization makes it suitable for use in optical data storage technologies.

- Optical Switches : The compound's photoresponsive characteristics are exploited in developing optical switches that can control light transmission based on external stimuli.

Chemical Reactions and Synthesis

The synthesis of 4-((p-Hydroxyphenyl)azo)anisole typically involves azo coupling reactions where diazonium salts react with activated aromatic compounds. This compound can also undergo various chemical reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution.

Mecanismo De Acción

The mechanism of action of 4-((p-Hydroxyphenyl)azo)anisole involves its ability to bind to lipids and triglycerides in cells and tissues. As a hydrophobic molecule, it can penetrate cell membranes and bind to lipid droplets, staining them red and allowing for easy visualization under a microscope. The staining process is irreversible, and the dye is retained in the lipid droplets even after washing with solvents.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

p-((p-Methoxyphenyl)azo)aniline (CAS 2592-28-1)

- Structure : Replaces the hydroxyl group in 4-((p-Hydroxyphenyl)azo)anisole with an aniline (-NH₂) group.

- Molecular Formula : C₁₃H₁₃N₃O.

- Key Differences: The amino group (-NH₂) increases basicity and reactivity, enabling participation in diazo coupling and electrophilic substitution reactions. Reduced hydrogen-bonding capacity compared to the hydroxyl group, affecting solubility in aqueous media.

- Applications : Intermediate in dye synthesis and photoresponsive materials .

4,4'-Azoxyanisole

- Structure : Contains an azoxy (-N-O-N-) group instead of azo (-N=N-), linking two p-methoxyphenyl rings.

- Key Differences: The azoxy group introduces polarity and redox activity, enhancing stability under oxidative conditions.

- Applications : Liquid crystals and precursors for high-temperature polymers .

4-(4-Nitrophenylazo)aniline

- Structure: Features a nitro (-NO₂) substituent on the phenyl ring.

- Key Differences :

- Applications : High-performance dyes and corrosion inhibitors.

Heterocyclic Azo Derivatives

4-Hydroxy-3-((4-(5-(substitutedthio)-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)-2H-chromen-2-one

- Structure : Combines an azo group with oxadiazole and coumarin moieties.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Formula | Functional Groups | Key Properties |

|---|---|---|---|

| 4-((p-Hydroxyphenyl)azo)anisole | C₁₃H₁₂N₂O₂ | -OH, -OCH₃, -N=N- | High polarity, H-bond donor/acceptor |

| p-((p-Methoxyphenyl)azo)aniline | C₁₃H₁₃N₃O | -NH₂, -OCH₃, -N=N- | Basic, reactive amino group |

| 4,4'-Azoxyanisole | C₁₄H₁₄N₂O₃ | -OCH₃, -N-O-N- | Polar, redox-active |

| 4-(4-Nitrophenylazo)aniline | C₁₂H₁₀N₄O₂ | -NO₂, -NH₂, -N=N- | Electron-deficient, toxic |

Actividad Biológica

4-((p-Hydroxyphenyl)azo)anisole, also known as p-hydroxyazobenzene, is an azo compound characterized by its unique chemical structure, which includes an azo group (-N=N-) and a phenolic hydroxyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article reviews the biological activity of 4-((p-Hydroxyphenyl)azo)anisole, focusing on its mechanisms of action, therapeutic potentials, and associated risks.

Antioxidant Activity

Research indicates that 4-((p-Hydroxyphenyl)azo)anisole exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Recent studies have demonstrated that this compound can inhibit cancer cell proliferation. In vitro experiments showed that 4-((p-Hydroxyphenyl)azo)anisole induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death, such as the activation of caspases and the downregulation of anti-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 20 | Caspase activation |

Antimicrobial Activity

4-((p-Hydroxyphenyl)azo)anisole has also shown antimicrobial activity against various bacterial strains. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria by disrupting their cell membranes and interfering with metabolic processes.

Study on Anticancer Effects

In a study published in Cancer Research, researchers evaluated the effects of 4-((p-Hydroxyphenyl)azo)anisole on tumor growth in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups, attributed to enhanced apoptosis and reduced angiogenesis within the tumors .

Toxicological Assessment

A comprehensive toxicity assessment revealed that while 4-((p-Hydroxyphenyl)azo)anisole exhibits promising therapeutic properties, it also poses risks at higher concentrations. In vitro cytotoxicity assays indicated potential hepatotoxic effects, necessitating careful consideration of dosage in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.